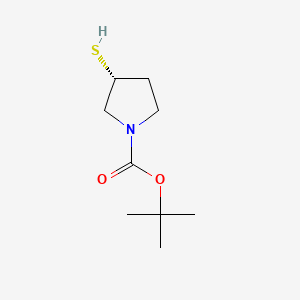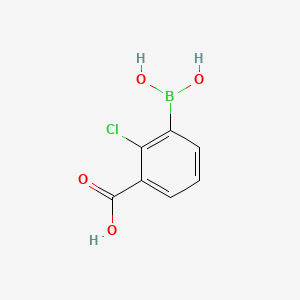
3-Borono-2-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For “3-Bromo-2-chlorobenzoic acid”, the molecular formula is C7H4BrClO2 . For “3-Borono-4-chlorobenzoic acid”, the molecular formula is C7H6BClO4 .Physical And Chemical Properties Analysis
For “3-Bromo-2-chlorobenzoic acid”, some of its physical and chemical properties include a density of 1.8±0.1 g/cm3, boiling point of 336.3±27.0 °C at 760 mmHg, and a flash point of 157.2±23.7 °C .科学的研究の応用
Boronic Acid-Catalyzed Reactions
Boronic acids, including derivatives like 3-Borono-2-chlorobenzoic acid, play a crucial role in catalyzing various organic reactions. For instance, they are used in enantioselective aza-Michael additions, enabling the synthesis of densely functionalized cyclohexanes, which are valuable in creating complex organic molecules with precise 3-D shapes. This methodology offers a pathway for assembling molecules iteratively, akin to natural product synthesis, and is instrumental in the development of new synthetic chemistry applications for medicine and materials (Hashimoto, Gálvez, & Maruoka, 2015).
Fluorescent Chemosensors
Boronic acids are at the forefront of developing selective fluorescent chemosensors due to their ability to form cyclic complexes with cis-1,2- or 1,3-diols. This property makes them ideal for probing carbohydrates and bioactive substances, crucial for disease prevention, diagnosis, and treatment. The versatility of boronic acids in sensor applications is highlighted by their use in detecting various biological and chemical entities, including sugars, dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide (Huang et al., 2012).
Biomedical Applications
Boronic acid-containing polymers, derived from compounds like 3-Borono-2-chlorobenzoic acid, have shown significant promise in various biomedical applications. Their unique reactivity, solubility, and responsive nature make them suitable for treating diseases such as HIV, obesity, diabetes, and cancer. These polymers are underutilized compared to other functional polymers, suggesting a potential area for further exploration in biomaterial development (Cambre & Sumerlin, 2011).
Sensing Applications
The interaction of boronic acids with diols and Lewis bases has led to their widespread use in sensing applications. These applications range from homogeneous assays to heterogeneous detection, covering various areas like biological labeling, protein manipulation and modification, separation, and the development of therapeutics. The key interaction with diols allows for significant advancements in sensing technologies, including electrochemical sensors for biological analytes (Lacina, Skládal, & James, 2014).
Nanostructures and Polymeric Materials
The versatility of boronic acids extends to the construction of complex molecular architectures, including macrocycles, cages, dendritic structures, rotaxanes, and various dimensional polymers. These structures are achieved through reversible condensation reactions, utilizing boronic acids as building blocks for innovative material science applications. This field remains a rich area for research, with potential for new discoveries in nanostructures and polymeric materials (Severin, 2009).
特性
IUPAC Name |
3-borono-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPCOIKUZIKPGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)O)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681739 |
Source


|
| Record name | 3-Borono-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Borono-2-chlorobenzoic acid | |
CAS RN |
1314264-58-8 |
Source


|
| Record name | 3-Borono-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Azaspiro[2.5]octane hydrochloride](/img/structure/B566775.png)
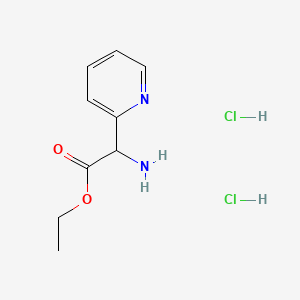

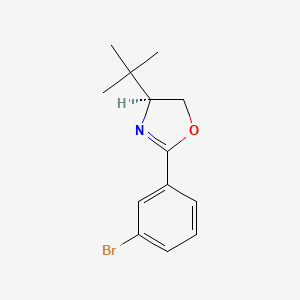
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566783.png)
![2,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B566784.png)
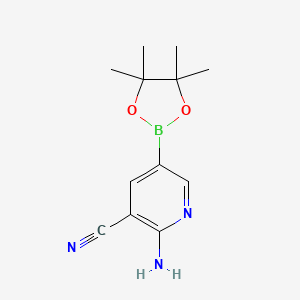
![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B566788.png)
![3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide](/img/structure/B566789.png)

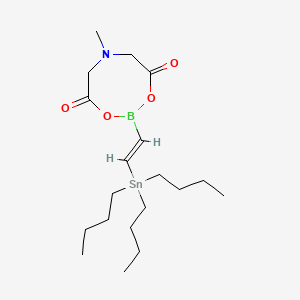
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)
![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)
